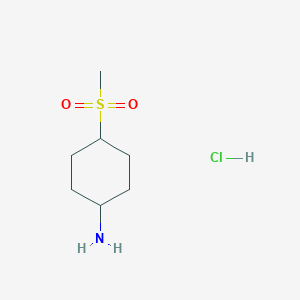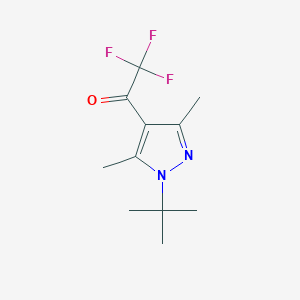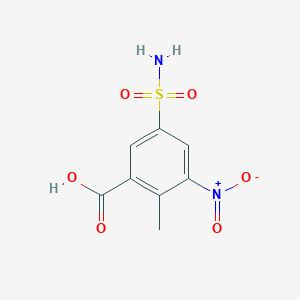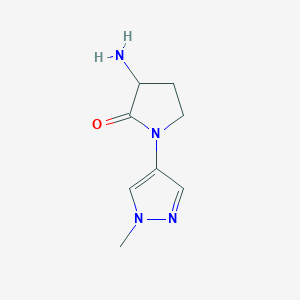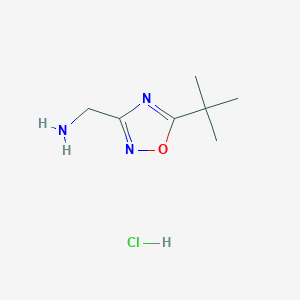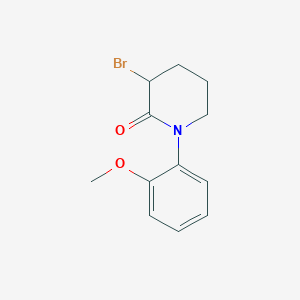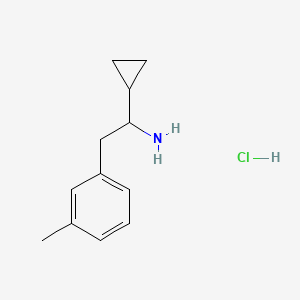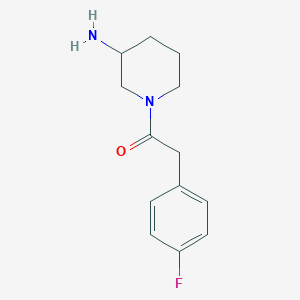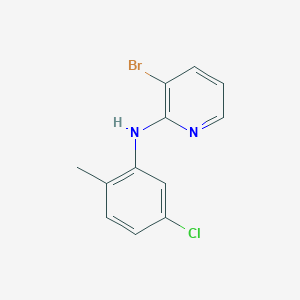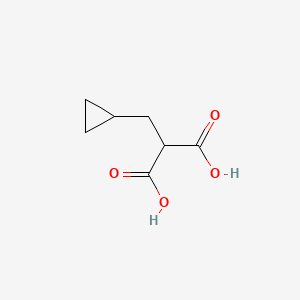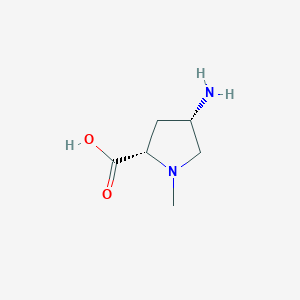
(4S)-4-amino-1-methyl-L-proline
Descripción general
Descripción
(4S)-4-amino-1-methyl-L-proline, also known as (4S)-4-amino-1-methyl-pyrrolidine-2-carboxylic acid, is an important amino acid derivative with many potential applications in the medical, scientific, and industrial fields. It is a derivative of L-proline, a naturally occurring amino acid found in proteins, and is synthesized in a laboratory setting. It is a versatile compound with many potential uses, including as a pharmaceutical intermediate, a chiral catalyst, and a building block for the synthesis of other compounds. In
Aplicaciones Científicas De Investigación
Properties and Metabolism
- Unique Role in Protein Structure: L-Proline and its analogues play a crucial role in the folding and structure of proteins. The development of synthetic proline analogues has enabled detailed studies of cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).
Applications in Fundamental Research and Industry
- Microbial Production: Microorganisms resistant to L-Proline analogues have been engineered to overproduce L-Proline, showcasing the potential of these analogues in industrial applications and fundamental research (Bach & Takagi, 2013).
- Biophysical Property Tuning: Proline analogues are utilized for modifying the biological, pharmaceutical, or physicochemical properties of peptides, demonstrating their versatility in the design of new compounds with enhanced properties (Crespo et al., 2002).
Discovery of New Bioactive Compounds
- Guided Natural Product Discovery: The presence of specific biosynthetic genes related to proline analogues in cyanobacteria has been used to discover new bioactive compounds, highlighting the value of proline derivatives in uncovering previously unknown nonribosomal peptides (Liu et al., 2014).
Modification of Protein Properties
- Protein Stability and Folding: The introduction of fluorinated proline derivatives into proteins can significantly affect their stability, conformation, and folding behavior, providing a powerful tool for studying and engineering protein functions (Holzberger et al., 2012).
Metabolic Engineering
- Synthesis of Trans-4-Hydroxy-L-Proline: Recent advances in metabolic engineering have enabled the efficient production of trans-4-hydroxy-L-proline, an important amino acid for pharmaceutical applications, through microbial cell factories (Zhang et al., 2021).
Propiedades
IUPAC Name |
(2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNOCJJWVAJCX-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-amino-1-methyl-L-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



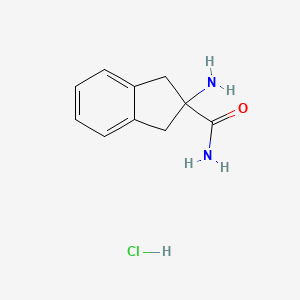
![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)
